molecular formula C9H17NO2 B13939574 Ethyl 3-(propylamino)but-2-enoate CAS No. 5091-92-9

Ethyl 3-(propylamino)but-2-enoate

Cat. No.: B13939574
CAS No.: 5091-92-9
M. Wt: 171.24 g/mol
InChI Key: PAZDNVYVODMRHV-UHFFFAOYSA-N
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Description

Ethyl 3-(propylamino)but-2-enoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of butenoic acid and features an ester functional group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(propylamino)but-2-enoate can be synthesized through a one-pot two-step reaction. The process involves the treatment of ethyl acetoacetate with propylamine under basic conditions, followed by the addition of acetaldehyde and iodine. The reaction is typically carried out in a basic medium to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(propylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted esters .

Scientific Research Applications

Ethyl 3-(propylamino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(propylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

5091-92-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-(propylamino)but-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-6-10-8(3)7-9(11)12-5-2/h7,10H,4-6H2,1-3H3

InChI Key

PAZDNVYVODMRHV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC(=O)OCC)C

Origin of Product

United States

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